4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

Medicinal Chemistry Kinase Inhibition Anti-infective

4-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide (CAS 2034428-38-9) is a synthetic small molecule belonging to the N-(pyrazin-2-yl)benzenesulfonamide class, characterized by a 4-fluoro-2-methylbenzenesulfonamide headgroup linked via a methylene spacer to a 3-(furan-2-yl)pyrazine core. This class of sulfonamides has been explored in medicinal chemistry for anti-infective and kinase-inhibitory applications.

Molecular Formula C16H14FN3O3S
Molecular Weight 347.36
CAS No. 2034428-38-9
Cat. No. B2611174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide
CAS2034428-38-9
Molecular FormulaC16H14FN3O3S
Molecular Weight347.36
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C16H14FN3O3S/c1-11-9-12(17)4-5-15(11)24(21,22)20-10-13-16(19-7-6-18-13)14-3-2-8-23-14/h2-9,20H,10H2,1H3
InChIKeyIAUDKJOARONLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide (CAS 2034428-38-9): Structural Baseline and Compound Class Context for Procurement


4-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide (CAS 2034428-38-9) is a synthetic small molecule belonging to the N-(pyrazin-2-yl)benzenesulfonamide class, characterized by a 4-fluoro-2-methylbenzenesulfonamide headgroup linked via a methylene spacer to a 3-(furan-2-yl)pyrazine core. This class of sulfonamides has been explored in medicinal chemistry for anti-infective and kinase-inhibitory applications [1]. However, a comprehensive search of primary literature, patents, and authoritative databases reveals that quantitative biological data for this specific compound is extremely limited; no peer-reviewed studies or patents were identified that provide head-to-head comparator data, IC50 values, selectivity profiles, or in vivo pharmacokinetic parameters directly attributed to CAS 2034428-38-9. The compound appears primarily in vendor catalogs, where it is marketed as a research chemical with claimed but unverified potential in cancer and inflammatory disorder research . Consequently, the evidence baseline for this compound is insufficient to establish robust, data-driven differentiation at this time.

Why Generic Substitution Is Inadmissible for 4-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide: Structural Uniqueness and Absence of Validated Bioisosteric Replacement Data


Substitution among in-class N-(pyrazin-2-yl)benzenesulfonamides cannot be performed without rigorous justification because even minor structural modifications—such as altering the substitution pattern on the benzenesulfonamide ring, changing the heterocycle at the pyrazine 3-position, or varying the linker—can profoundly affect target binding, selectivity, and pharmacokinetics [1]. For CAS 2034428-38-9, the specific combination of a 4-fluoro-2-methylbenzenesulfonamide moiety and a 3-(furan-2-yl)pyrazine core is structurally distinct from the simpler N-(pyrazin-2-yl)benzenesulfonamides studied in the literature [1], and no bioisosteric replacement studies or matched molecular pair analyses have been published for this compound. In the absence of quantitative comparator data, any assumption of functional equivalence is scientifically unfounded and carries high risk of altering the desired biological outcome. Users must therefore treat this compound as a unique entity until specific differentiation data become available.

Quantitative Differential Evidence for 4-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide: A Critical Appraisal of Available Data


Absence of Direct Comparative Biological Activity Data for CAS 2034428-38-9

No primary research articles, patents, or authoritative databases were identified that report quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 2034428-38-9. Consequently, no direct head-to-head comparison or cross-study comparable data can be generated against any specific comparator. The compound's class—N-(pyrazin-2-yl)benzenesulfonamides—has been evaluated for anti-infective and cytotoxic properties in a 2019 study by Bouz et al., but that study investigated structurally distinct derivatives lacking the furan-2-yl substituent at the pyrazine 3-position [1]. The study reported MIC values against M. tuberculosis H37Rv ranging from 1.56 to >100 µg/mL for various N-(pyrazin-2-yl)benzenesulfonamides, but none are directly comparable to CAS 2034428-38-9. Any comparison would be purely speculative.

Medicinal Chemistry Kinase Inhibition Anti-infective

Structural Differentiation from Closest Vendor-Listed Analogs

Vendor catalogs list several closely related analogs that differ in the substituent on the benzenesulfonamide ring. For instance, 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS not specified) carries an ethyl group instead of the fluorine atom present in CAS 2034428-38-9, while 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS not specified) substitutes a chlorine at the ortho position . These differences alter electronic properties, lipophilicity, and metabolic stability potential, but no matched molecular pair analysis or comparative biological data have been disclosed. The 4-fluoro-2-methyl substitution pattern in CAS 2034428-38-9 is therefore structurally distinct but unvalidated in terms of biological consequence.

Structure-Activity Relationship Chemical Probes Synthetic Intermediates

Kinase Inhibition Potential Inferred from Sulfonamide Pharmacophore

Arylsulfonamide headgroups are a recognized pharmacophore for B-Raf V600E kinase inhibition, as demonstrated by potent inhibitors such as PLX-4720 (IC50 = 13 nM) and related clinical candidates [1]. The sulfonamide moiety in CAS 2034428-38-9 could theoretically engage the kinase hinge region; however, no experimental data confirm that this specific compound inhibits B-Raf V600E or any other kinase. The BindingDB entry BDBM317828, listed under US11337976 and US9624213 patents containing 2-methylbenzenesulfonamide derivatives, shows IC50 < 100 nM against B-Raf V600E, but this entry corresponds to a different compound (SMILES: CN(CC(F)(F)F)S(=O)(=O)Nc1ccc(F)c(C(=O)c2c[nH]c3ncc(cc23)-c2cnc(nc2)C2CC2)c1F) [2]. Any extrapolation of kinase activity to CAS 2034428-38-9 is unsupported.

Kinase Inhibitor B-Raf V600E Sulfonamide Pharmacophore

Realistic Application Scenarios for 4-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide Based on Available Structural and Class Evidence


Chemical Probe for De Novo Kinase Profiling in the Absence of Validated Starting Points

Given the established kinase-inhibitory potential of arylsulfonamides [2], CAS 2034428-38-9 could serve as a structurally novel starting point for kinase selectivity profiling. Its unique 3-(furan-2-yl)pyrazine motif may confer a distinct binding mode compared to existing hinge-binding scaffolds. However, this application is entirely prospective; no selectivity data exist, and the compound would require extensive in-house characterization before any conclusions can be drawn.

Synthetic Intermediate for Late-Stage Functionalization

The presence of multiple functional handles—a furan ring amenable to electrophilic substitution, a pyrazine core suitable for N-oxide formation or metal-catalyzed cross-coupling, and a sulfonamide NH for alkylation/acylation—makes CAS 2034428-38-9 a versatile intermediate for library synthesis [1]. Its procurement value lies primarily in synthetic tractability rather than validated biological activity.

Structure-Activity Relationship (SAR) Exploration of Anti-Infective Sulfonamides

Building on the class-level anti-infective data reported for N-(pyrazin-2-yl)benzenesulfonamides [1], this compound could be incorporated into a series to explore the impact of a 4-fluoro-2-methyl substitution on antimicrobial potency and cytotoxicity. However, researchers must generate their own comparative data, as no published SAR includes this specific derivative.

Quote Request

Request a Quote for 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.